molecular formula C26H24N4OS B2712183 1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone CAS No. 307512-47-6

1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone

Cat. No. B2712183
CAS RN: 307512-47-6
M. Wt: 440.57
InChI Key: NQCOGTFDMSWUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C26H24N4OS and its molecular weight is 440.57. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Utility and Synthesis Methods

Research has demonstrated the utility of compounds with structures similar to the specified chemical in the synthesis of heterocyclic systems. These compounds serve as critical intermediates for developing thiophene, oxazole, triazole, pyrimidine, pyridine, quinolone, coumarin, imidazopyrimidine, pyridoimidazole, and triazolo[1,5-a]pyridine. Such systems have attracted attention for their biological and medicinal exploration, offering new synthetic routes and potential for diverse applications in pharmaceuticals and agrochemicals (Salem et al., 2021).

Antimicrobial Activity

Some derivatives incorporating similar heterocyclic frameworks have been investigated for their antimicrobial activities. Novel compounds have exhibited moderate effects against various bacterial and fungal species, indicating potential applications in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Chemical Characterization and Biological Activities

Chemical Characterisation and Derivative Synthesis

Further research into related compounds has led to the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives. These studies are crucial for understanding the chemical properties and potential utility of these compounds in various scientific and industrial applications (Mabkhot et al., 2011).

DNA Photocleavage Activity

Another intriguing application is in the field of molecular biology, where certain derivatives have been evaluated for their DNA photocleavage activity. This research opens avenues for these compounds' use in genetic engineering, molecular diagnostics, and as tools for studying DNA interactions and mechanisms (Sharma et al., 2015).

Cancer Research

Some derivatives have shown high antiproliferative activity, suggesting potential as anti-cancer agents. Their mechanisms of action include forming intercalative complexes with DNA, inhibiting DNA topoisomerase II, and inducing cell cycle arrest, which highlights their promise in cancer treatment research (Via et al., 2008).

properties

IUPAC Name

1-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4OS/c1-16-9-11-20(12-10-16)29-18(3)14-22(19(29)4)24(31)15-32-26-28-27-25-13-17(2)21-7-5-6-8-23(21)30(25)26/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCOGTFDMSWUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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